Here's how it works:
For example, HA-15N has been used to:
Beyond its role in biological research, HA-15N also finds applications in organic chemistry.
Hydroxylamine-15N hydrochloride is an isotopically labeled derivative of hydroxylamine hydrochloride. The nitrogen atom (N) is enriched with the isotope nitrogen-15 (¹⁵N). This compound functions as a mild reducing agent in various organic and inorganic chemical reactions [].
The molecule consists of hydroxylamine (NH₂OH) linked to a hydrochloric acid (HCl) moiety. The key features include:
One primary application of hydroxylamine-15N hydrochloride is as a derivatizing agent in isotope-aided analytical techniques like mass spectrometry []. The ¹⁵N isotope allows researchers to distinguish the labeled molecule from other components in a mixture.
Here's an example of a derivatization reaction using hydroxylamine-15N hydrochloride (generic structure represented as R-C=O):
R-C=O + NH₂OH-¹⁵HCl → R-¹⁵NHOH + H₂O + HCl []
The carbonyl group (C=O) is converted to an oxime (R-¹⁵NHOH) with the ¹⁵N incorporated into the molecule.
Hydroxylamine-15N hydrochloride should be handled with care following standard laboratory safety protocols for chemicals. Safety Data Sheets (SDS) provide detailed information on specific hazards and handling procedures.
The biological activity of hydroxylamine-15N hydrochloride is notable for its role in biochemical processes:
Several methods exist for synthesizing hydroxylamine-15N hydrochloride:
Hydroxylamine-15N hydrochloride has diverse applications across various fields:
Studies on the interactions of hydroxylamine-15N hydrochloride reveal its potential effects on biological systems:
Several compounds share similarities with hydroxylamine-15N hydrochloride, each possessing unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Hydroxylamine | H₃N₃O | Non-labeled version; used widely as a reducing agent. |
Hydroxylammonium chloride | ClH₄N₁O | Similar structure; often used interchangeably with hydroxylamine hydrochloride. |
Aminooxyacetic acid | C₂H₇NO₂ | Contains an aminooxy group; used in bioconjugation reactions. |
2-Aminoethanol | C₂H₇NO | Commonly used as a building block in organic synthesis. |
Hydrazine | N₂H₄ | Strong reducing agent; used in rocket fuel and pharmaceuticals. |
Hydroxylamine-15N hydrochloride's uniqueness lies in its isotopic labeling, which allows for precise tracking in biochemical studies, distinguishing it from non-labeled counterparts and other amine derivatives .
Hydrolytic methods leverage the controlled breakdown of nitrogen-enriched precursors to yield hydroxylamine-15N hydrochloride. A prominent route involves the acid-catalyzed hydrolysis of 15N-nitromethane (CH₃¹⁵NO₂), where hydrochloric acid (HCl) facilitates the conversion:
$$ \text{CH}3^{15}\text{NO}2 + \text{HCl} + \text{H}2\text{O} \rightarrow \text{H}2^{15}\text{NOH} \cdot \text{HCl} + \text{HCOOH} $$
This reaction typically occurs at 100–120°C under reflux, achieving >90% conversion of nitromethane within 4 hours in homogeneous systems. The addition of formic acid (a by-product) eliminates phase separation, enhancing reaction efficiency and reducing side products like ammonium chloride.
Key parameters include:
This method is favored for its scalability and compatibility with continuous flow systems (discussed in Section 1.4).
Catalytic reduction enables the direct incorporation of 15N into hydroxylamine frameworks. Two approaches dominate:
Gold and zinc phthalocyanine (ZnPc) catalysts selectively reduce nitrate (¹⁵NO₃⁻) or nitrite (¹⁵NO₂⁻) to hydroxylamine-15N hydrochloride. For example, ZnPc-modified electrodes achieve a Faradaic efficiency of 53% for NH₂¹⁵OH at current densities exceeding 270 mA cm⁻². The mechanism involves sequential proton-coupled electron transfers:
$$ \text{NO}3^- + 6\text{H}^+ + 4e^- \rightarrow \text{NH}2\text{OH} + 2\text{H}_2\text{O} $$
Cobalt- and nickel-cyclam complexes further enhance selectivity, suppressing over-reduction to ammonia.
Engineered heme proteins, such as Pyrobaculum arsenaticum protoglobin, catalyze the reduction of hydroxylammonium chloride (¹⁵NH₂OH·HCl) via radical intermediates. Directed evolution has optimized these enzymes for benzylic C–H amination, achieving turnover frequencies of 7.5 s⁻¹.
Solid-phase synthesis minimizes impurities by immobilizing intermediates on resin supports. A validated protocol involves:
This method achieves >95% purity and is adaptable to combinatorial libraries, enabling high-throughput screening.
Continuous flow reactors address batch process limitations (e.g., thermal runaway, inhomogeneity). In a stop-flow microtube reactor:
Electrodialysis-coupled systems further enhance efficiency by integrating hydroxylamine protonation and separation. For instance, triple-chamber stacks achieve 67.59% yield of hydroxylamine sulfate, demonstrating feasibility for ¹⁵N-labeled variants.
Archaeal ammonia oxidation represents a critical yet poorly understood node in the nitrogen cycle. Hydroxylamine-¹⁵N hydrochloride has been instrumental in verifying that ammonia-oxidizing archaea (AOA) such as Nitrosopumilus maritimus produce hydroxylamine as an intermediate during NH₃ oxidation to NO₂⁻. Isotopic tracing experiments using ¹⁵N-labeled hydroxylamine demonstrated its rapid conversion to nitrite and nitrous oxide (N₂O), with mass spectrometry revealing ¹⁵N enrichment patterns consistent with a bifurcated oxidation pathway [4].
Key findings include:
Table 1: Comparative features of bacterial vs. archaeal ammonia oxidation pathways
Feature | Bacterial Pathway | Archaeal Pathway |
---|---|---|
Initial enzyme | Ammonia monooxygenase (AMO) | Divergent AMO homolog |
Hydroxylamine fate | Converted to NO via HAO | Partially oxidized to N₂O |
¹⁵N recovery in N₂O | <5% | 15-23% [4] |
The enzymatic machinery processing hydroxylamine exhibits remarkable diversity across microbial taxa. In Nitrososphaera viennensis, a copper-containing nitrite reductase (NirK) catalyzes both:
Critical enzymatic activities:
Table 2: Kinetic parameters of hydroxylamine-processing enzymes
Enzyme | Organism | Kₘ (μM) | Vₘₐₓ (nmol·min⁻¹·mg⁻¹) |
---|---|---|---|
NirK | N. viennensis | 58 ± 7 | 420 ± 30 |
HAO | Nitrosomonas spp. | 12 ± 2 | 980 ± 45 |
Anaerobic ammonium oxidation (anammox) bacteria utilize hydroxylamine-¹⁵N hydrochloride as both electron donor and acceptor. ¹⁵N tracer studies in Brocadia sinica reactors revealed:
Table 3: Isotopic signatures in anammox systems
Process | δ¹⁵N (‰) | ¹⁵N Recovery (%) |
---|---|---|
Direct hydroxylamine use | +12.3 | 89 ± 4 |
DNRA-coupled pathway | +8.7 | 67 ± 6 |
Flux balance analysis using hydroxylamine-¹⁵N hydrochloride has mapped carbon-nitrogen coupling in:
Critical metabolic nodes:
Table 4: Metabolic flux distribution during chemolithoautotrophic growth
Pathway | Flux (mmol·gDCW⁻¹·h⁻¹) | ¹⁵N Contribution |
---|---|---|
Hydroxylamine oxidation | 4.2 ± 0.3 | 100% |
CO₂ fixation | 1.8 ± 0.2 | 18% |
Amino acid synthesis | 0.9 ± 0.1 | 72% |
Hydroxylamine-15N hydrochloride has emerged as a pivotal chemical compound in advanced proteomic research, offering unique capabilities for metabolic labeling and quantitative analysis of protein dynamics. This nitrogen-15 labeled compound provides researchers with a powerful tool for investigating complex biological systems through sophisticated mass spectrometry-based approaches [1] [2].
Hydroxylamine-15N hydrochloride serves as a crucial nitrogen source for metabolic labeling experiments designed to track protein turnover dynamics in living systems [3] [4]. The compound's incorporation into cellular metabolic pathways enables researchers to monitor protein synthesis and degradation rates with unprecedented precision.
The Turnover and Replication Analysis by Isotope Labeling (TRAIL) methodology represents a groundbreaking approach that utilizes nitrogen-15 isotope labeling to quantify protein and cell lifetimes with high precision [3]. This technique demonstrates that cell turnover, sequence-encoded features, and environmental factors collectively modulate protein lifespan across different tissues [3]. The TRAIL method has revealed that protein turnover outpaces cell turnover in slowly proliferative tissues, while the two processes remain comparable in proliferative tissues [3].
Nitrogen-15 metabolic labeling has proven particularly effective for studying protein turnover in mammalian tissues with slow protein turnover rates [5]. Research has shown that this approach can achieve nitrogen-15 enrichment levels of up to 94% throughout all tissues in experimental animals, providing the high enrichment necessary for accurate quantitation in mass spectrometry analysis [5]. The non-toxic nature of nitrogen-15 labeling makes it suitable for multi-generational studies, as it has been demonstrated to have no detectable toxicity even through multiple generations of continuous labeling in mice [3].
The application of nitrogen-15 metabolic labeling extends to primary cell culture systems, where it has been successfully employed to quantify both the proteome and phosphoproteome of cultured neurons [6]. This approach has enabled researchers to identify over 10,000 phosphopeptides and make accurate quantitative measurements of neuronal phosphoproteome changes following specific treatments [6].
Table 1: Metabolic Labeling Strategies for Protein Turnover Studies
Strategy | Hydroxylamine-15N Role | Application | Advantages | Limitations |
---|---|---|---|---|
Turnover and Replication Analysis by Isotope Labeling (TRAIL) | Provides nitrogen-15 source for metabolic incorporation | Simultaneous protein and cell turnover measurement | Non-toxic; multi-generational labeling possible | Requires specialized data analysis workflows |
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) | Alternative nitrogen source for SILAC labeling | Relative protein quantification in cell culture | High accuracy; reduces analytical variability | Limited to cell culture systems |
Nitrogen-15 Metabolic Labeling | Primary nitrogen-15 donor for metabolic labeling | Protein turnover studies in mammalian tissues | Broad applicability; cost-effective | Incomplete labeling in slow-turnover tissues |
Parallel Reaction Monitoring (PRM) with 15N | Enables targeted quantification of 15N-labeled peptides | Targeted quantification of low-abundance proteins | Enhanced sensitivity; unambiguous quantification | Requires prior peptide identification |
Pulsed-SILAC (pSILAC) | Temporal protein synthesis tracking via 15N incorporation | Temporal protein synthesis analysis | Real-time protein dynamics tracking | Complex data interpretation |
Stable Isotope Labeling of Phosphoproteins (SILAP) | Phosphorylation site-specific labeling using 15N-ATP | Phosphorylation rate determination | Direct phosphorylation site identification | Limited to nuclear proteins |
The integration of hydroxylamine-15N hydrochloride in phosphoproteomics research has revolutionized the quantitative analysis of protein phosphorylation events [6] [7]. This approach enables researchers to measure phosphorylation stoichiometry and dynamics with exceptional precision, providing crucial insights into cellular signaling networks.
Stable Isotope Labeling of Phosphoproteins (SILAP) represents a sophisticated technique that utilizes gamma-oxygen-18 labeled ATP to directly label phosphorylation sites and quantify phosphorylation changes over time on hundreds of native proteins [7]. This methodology has demonstrated the capability to identify and quantify over 1,000 phosphorylation sites in a single experiment, enabling researchers to measure phosphorylation rates in different cell cycle phases [7].
The application of nitrogen-15 metabolic labeling in phosphoproteomics has enabled the identification of over 10,000 phosphopeptides in neuronal systems, facilitating accurate quantitative measurements of phosphoproteome changes following specific treatments [6]. This approach has revealed that short-term treatments can lead to changes in phosphorylation for approximately 7% of neuronal phosphopeptides, while prolonged treatments alter the total levels of several proteins essential for synaptic transmission and plasticity [6].
Parallel Reaction Monitoring (PRM) combined with nitrogen-15 labeling has emerged as a powerful targeted quantification approach for phosphoproteomics [8]. This technique addresses the challenges of quantifying low-abundance phosphopeptides by providing enhanced sensitivity and unambiguous quantification through the use of heavy-labeled peptides that serve as natural synthetic peptide standards [8].
Table 2: Quantitative Phosphoproteomics Using Stable Isotope Tracing
Technique | Quantification Method | Phosphopeptide Coverage | Precision (CV%) | Dynamic Range |
---|---|---|---|---|
Hydroxylamine-15N Stable Isotope Tracing | MS1-based intensity comparison | >10,000 phosphopeptides | <10% | 3-4 orders of magnitude |
Tandem Mass Tag (TMT) with 15N Labeling | MS3-based reporter ion quantification | >33,000 phosphorylated peptides | <15% | 2-3 orders of magnitude |
Parallel Reaction Monitoring (PRM) | MS2-based targeted quantification | Targeted phosphopeptide panels | <5% | 4-5 orders of magnitude |
Stable Isotope Labeling of Phosphate (SILAP) | Phosphate-specific isotope labeling | >1,000 phosphorylation sites | <8% | 3-4 orders of magnitude |
Data-Independent Acquisition (DIA) | Fragment ion library matching | Comprehensive phosphoproteome | <12% | 3-4 orders of magnitude |
Selected Reaction Monitoring (SRM) | Transition-based quantification | Predefined phosphopeptide sets | <3% | 5-6 orders of magnitude |
Hydroxylamine-15N hydrochloride plays a crucial role in the structural elucidation of various post-translational modifications (PTMs), enabling researchers to characterize the chemical nature and stoichiometry of protein modifications with high precision [9] [10]. The compound's unique chemical properties facilitate the detection and quantification of multiple PTM types through sophisticated mass spectrometry approaches.
The Site-resolved Protein Turnover (SPOT) profiling methodology has demonstrated the capability to measure the turnover of over 120,000 peptidoforms, including more than 33,000 phosphorylated, acetylated, and ubiquitinated peptides for over 9,000 native proteins [9]. This approach reveals global and site-specific differences in turnover associated with the presence or absence of PTMs, providing insights into the functional significance of these modifications [9].
Nuclear Magnetic Resonance (NMR) spectroscopy combined with nitrogen-15 labeling has proven particularly valuable for characterizing post-translational modifications and their effects on protein conformation [11]. The use of nitrogen-15 enriched proteins enables the detection of phosphorylation-induced conformational changes through chemical shift perturbations observed in hydrogen-15-nitrogen heteronuclear single quantum coherence (HSQC) spectra [11].
Hydroxylamine-15N hydrochloride has been successfully employed in the quantification of histone modifications, where it serves as an internal standard for measuring the dynamics of various histone post-translational modifications [10]. This approach has enabled researchers to quantify changes in histone methylation patterns in response to genetic perturbations, providing insights into epigenetic regulation mechanisms [10].
Table 3: Structural Elucidation of Post-Translational Modifications
Modification Type | Detection Method | Quantification Accuracy | Sensitivity | Biological Significance |
---|---|---|---|---|
Phosphorylation | Phosphopeptide enrichment + 15N-MS | High (>95%) | attomole level | Signal transduction, enzyme regulation |
Acetylation | Acetyl-lysine immunoprecipitation + 15N-MS | High (>90%) | femtomole level | Gene expression, chromatin remodeling |
Methylation | Methyl-specific antibodies + 15N-MS | High (>92%) | femtomole level | Gene expression, protein stability |
Ubiquitination | Ubiquitin remnant profiling + 15N-MS | Moderate (>85%) | femtomole level | Protein degradation, cell cycle |
Glycosylation | Glycopeptide enrichment + 15N-MS | High (>88%) | femtomole level | Protein folding, cell recognition |
SUMOylation | SUMO-specific enrichment + 15N-MS | Moderate (>80%) | picomole level | Nuclear transport, transcription |
Hydroxylation | Hydroxylamine-15N derivatization | High (>94%) | femtomole level | Collagen stability, enzyme activity |
Nitrosylation | Biotin switch assay + 15N-MS | Moderate (>82%) | picomole level | Redox signaling, protein function |
The integration of hydroxylamine-15N hydrochloride-based proteomic data with other omics platforms has enabled sophisticated pathway network analyses that provide comprehensive insights into cellular regulatory mechanisms [12] [13]. This multi-omics approach facilitates the identification of key regulatory pathways and networks through the integration of transcriptomics, proteomics, and metabolomics data.
The Multiomics Boolean Omics Network Invariant-Time Analysis (mBONITA) methodology represents a cutting-edge approach that utilizes prior knowledge networks to perform topology-based pathway analysis [12]. This method combines observed fold-changes with measures of node influence over signaling and strength of evidence across different omics datasets, enabling the identification of pathways with evidence of modulation across all omics layers [12].
PathIntegrate represents another innovative approach for integrating multi-omics datasets based on pathways, designed to exploit knowledge of biological systems and provide interpretable models [13]. This method employs single-sample pathway analysis to transform multi-omics datasets from the molecular to the pathway level, applying predictive models to integrate the data and identify multi-omics pathways ranked by their contribution to outcome prediction [13].
The Quantitative Cell Proteomic Atlas (QCPA) demonstrates the power of targeted mass spectrometry approaches for pathway-scale analysis, profiling 1,913 peptides from 469 effectors of cell surface signaling, apoptosis, stress response, gene expression, quiescence, and proliferation [14]. This comprehensive approach incorporates isotopically labeled peptides to determine post-translational modification stoichiometries and measure total protein abundance across multiple signaling pathways [14].
Table 4: Multi-Omics Integration Platforms for Pathway Network Analysis
Platform/Method | Data Integration Approach | Supported Omics Types | Pathway Databases | Key Features |
---|---|---|---|---|
Multiomics Boolean Omics Network Invariant-Time Analysis (mBONITA) | Boolean network-based topology analysis | Transcriptomics, Proteomics, Phosphoproteomics | KEGG, Reactome, WikiPathways | Executable network models, perturbation analysis |
PathIntegrate | Pathway-based multivariate modeling | Transcriptomics, Proteomics, Metabolomics | KEGG, Reactome, Gene Ontology | Single-sample pathway analysis, predictive modeling |
PaintOmics | Multi-layer pathway visualization | Genomics, Transcriptomics, Proteomics, Metabolomics | KEGG, Reactome, WikiPathways, BioCarta | Interactive visualization, time-series analysis |
Quantitative Cell Proteomic Atlas (QCPA) | Targeted MS-based pathway profiling | Proteomics, Phosphoproteomics | Custom curated pathways | Quantitative PTM stoichiometry measurement |
ReactomeGSA | Gene set enrichment analysis | Transcriptomics, Proteomics | Reactome | Statistical pathway analysis, visualization |
ActivePathways | Multi-omics pathway enrichment | Genomics, Transcriptomics, Proteomics | KEGG, Reactome, Gene Ontology | Multi-omics significance testing |
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